molecular formula C6H6N2S B1278161 5-(Aminomethyl)thiophene-2-carbonitrile CAS No. 227279-10-9

5-(Aminomethyl)thiophene-2-carbonitrile

Cat. No.: B1278161
CAS No.: 227279-10-9
M. Wt: 138.19 g/mol
InChI Key: FHYNZXSHHPBOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)thiophene-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N2S. It is characterized by a thiophene ring substituted with an aminomethyl group at the 5-position and a nitrile group at the 2-position.

Scientific Research Applications

Conformational Polymorphism Studies

5-(Aminomethyl)thiophene-2-carbonitrile, a compound structurally similar to 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has been studied for its conformational polymorphism. The molecular structure of these compounds has been analyzed through solid-state NMR (SSNMR) experiments and molecular modeling, revealing insights into the conformational differences and their effects on NMR spectra (Smith, Xu, & Raftery, 2006).

Synthesis and Antimicrobial Activity

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar structure, has been synthesized and investigated for its antimicrobial activity. This research included the development of novel Schiff bases and their effectiveness against various microbial strains, indicating potential applications in antimicrobial drug development (Puthran et al., 2019).

Thermodynamics and Polymorphism

Research on 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a compound structurally related, focused on its six solvent-free polymorphs. The study provided insights into the thermodynamic stability, crystallization effects, and molecular conformations, shedding light on the polymorphism and stability of such compounds (Yu et al., 2000).

Quantum Chemical Calculations

This compound's related compound, 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, has been studied using experimental and quantum chemical calculations. These studies explore the molecular structure, providing a foundation for understanding the electronic properties and reactivity of such compounds (Oturak et al., 2017).

Antitumor Applications

Compounds structurally similar to this compound have been synthesized and assessed for their potential antitumor activities. Studies on 2-aminothiophene derivatives highlighted their effectiveness against various human tumor cell lines, suggesting potential applications in cancer treatment (Khalifa & Algothami, 2020).

Safety and Hazards

5-(Aminomethyl)thiophene-2-carbonitrile is classified as Acute Tox. 3 Oral, which means it is acutely toxic and hazardous when ingested . It is also classified as non-combustible .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)thiophene-2-carbonitrile typically involves the reaction of thiophene-2-carbonitrile with formaldehyde and ammonia. The reaction is carried out under basic conditions, often using a catalyst to facilitate the formation of the aminomethyl group. The general reaction scheme is as follows:

Thiophene-2-carbonitrile+Formaldehyde+AmmoniaThis compound\text{Thiophene-2-carbonitrile} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} Thiophene-2-carbonitrile+Formaldehyde+Ammonia→this compound

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives

Properties

IUPAC Name

5-(aminomethyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYNZXSHHPBOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431447
Record name 5-Aminomethyl-2-cyanothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227279-10-9
Record name 5-Aminomethyl-2-cyanothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triphenylphosphine (Aldrich, 5.7 g) was added to a solution of 2-cyano-5-(azidomethyl)thiophene (compound 24, 2.5 g, 10 mmol) in THF (Aldrich, 40 mL) and water (10 mL) at 0° C. The solution was allowed to warm to room temperature and stirred at ambient temperature for 10 hours. RP-HPLC purification gave the title compound (2.3 g, 94%). MS (electrospray) 139 (M+1); 1HNMR (CDCl3) δ4.01 (s, 2H), 4.75 (br s, 2H, NH2), 6.82 (d, 1H, J=3.5 Hz), 7.08 (d, 1H, J=3.5 Hz).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)thiophene-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)thiophene-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(Aminomethyl)thiophene-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(Aminomethyl)thiophene-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(Aminomethyl)thiophene-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(Aminomethyl)thiophene-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.